molecular formula C13H13F3N2O2S2 B2788474 2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide CAS No. 330677-38-8

2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide

Cat. No.: B2788474
CAS No.: 330677-38-8
M. Wt: 350.37
InChI Key: HCNPPABZVLZOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C13H13F3N2O2S2 and its molecular weight is 350.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is Phospholipase C (PLC-β) . PLC-β is a critical enzyme involved in signal transduction pathways, particularly those mediated by G-protein coupled receptors .

Mode of Action

This compound interacts with its target, PLC-β, by activating it . The activation of PLC-β leads to an increase in the concentration of calcium ions in the cytoplasm . This increase in calcium ion concentration is achieved through the compound’s ability to stimulate calcium influx from intra- and extracellular calcium stores .

Biochemical Pathways

The activation of PLC-β triggers a cascade of biochemical reactions. PLC-β is known to be activated by the α subunit of the G q/11 protein of various receptors, including adrenergic receptors, α1-type receptors, angiotensin II type 1, type V1 vasopressin, bombesin, bradykinin, histamine H1, and muscarinic receptors (M1, M2, and M3) . The activation of these receptors leads to a series of downstream effects, including the modulation of calcium ion concentration in the cytoplasm .

Result of Action

The increase in cytoplasmic calcium concentration induced by this compound can lead to various molecular and cellular effects. For instance, it has been suggested that this compound may induce apoptosis, a form of programmed cell death . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is stable under normal temperature and pressure conditions, but it should avoid contact with strong oxidizing agents . Additionally, it is soluble in some organic solvents, such as chloroform and dimethylformamide (DMF) , which could potentially affect its distribution and action in the body.

Properties

IUPAC Name

2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S2/c1-7-4-8(2)11(9(3)5-7)22(19,20)18-12-17-10(6-21-12)13(14,15)16/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNPPABZVLZOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC(=CS2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.